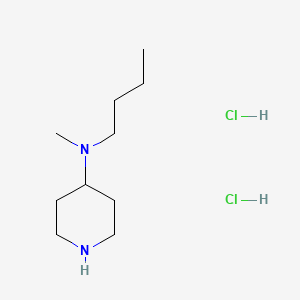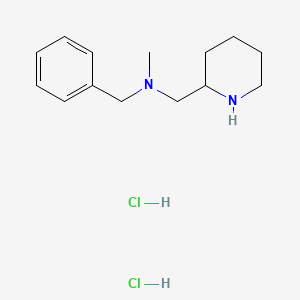![molecular formula C7H4Br2N2 B1424181 3,6-二溴-1H-吡咯并[3,2-b]吡啶 CAS No. 1190312-18-5](/img/structure/B1424181.png)
3,6-二溴-1H-吡咯并[3,2-b]吡啶
描述
3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is notable for its unique structure, which includes two bromine atoms attached to a pyrrolo[3,2-b]pyridine core. Its molecular formula is C7H4Br2N2, and it has a molecular weight of 275.93 g/mol. The presence of bromine atoms makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and materials.
科学研究应用
3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of kinase inhibitors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
Target of Action
The primary targets of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine are Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs) . FGFRs play a crucial role in various types of tumors , while JAKs modulate a number of inflammatory and immune mediators .
Mode of Action
3,6-dibromo-1H-pyrrolo[3,2-b]pyridine interacts with its targets by inhibiting their activities. It exhibits potent activities against FGFR1, 2, and 3 , and it also acts as an immunomodulator targeting JAK3 .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound inhibits the proliferation of cancer cells and induces apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the bromination process.
化学反应分析
Types of Reactions: 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions, facilitated by palladium catalysts, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or DMF.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted pyrrolo[3,2-b]pyridines depending on the nucleophile used.
Coupling Products: Biaryl or alkyne derivatives.
Oxidation Products: Pyrrolo[3,2-b]pyridine N-oxides.
Reduction Products: Dehalogenated pyrrolo[3,2-b]pyridines.
相似化合物的比较
- 6-Bromo-1H-pyrrolo[3,2-b]pyridine
- 3-Bromo-1H-pyrrolo[3,2-b]pyridine
- 1H-pyrrolo[3,2-b]pyridine
Comparison: 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in synthetic applications compared to its mono-brominated counterparts. This dual bromination allows for more complex substitution patterns and cross-coupling reactions, making it a valuable intermediate in the synthesis of multifunctional compounds.
属性
IUPAC Name |
3,6-dibromo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJNUCADWFEQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


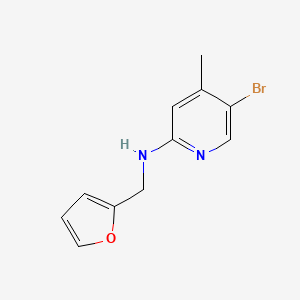
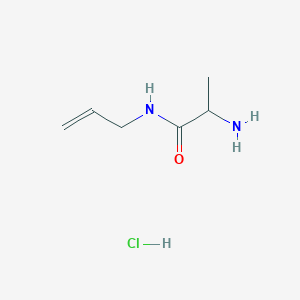
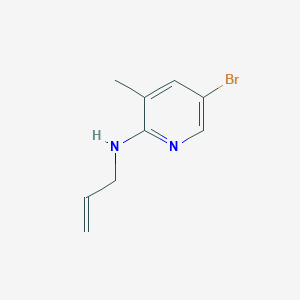
![2-[2-(4-Methoxy-phenylamino)-ethyl]-isoindole-1,3-dione](/img/structure/B1424101.png)
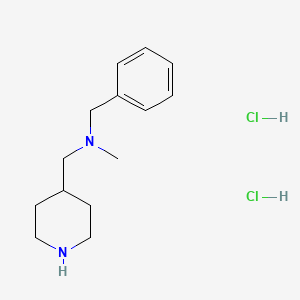


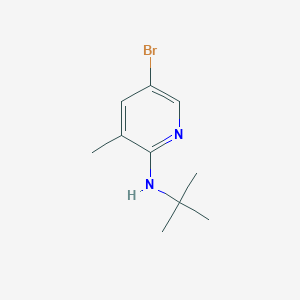
![N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424107.png)
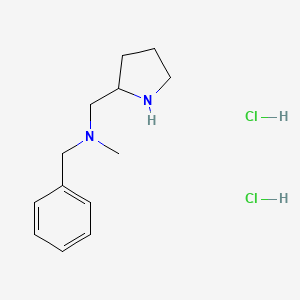
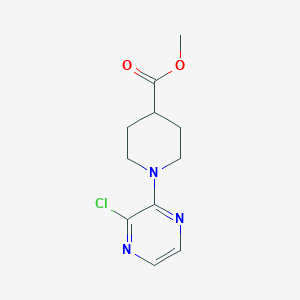
![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)
